

Application Notes and Protocols for Reactions Involving 3-Ethoxy-N,N-diethylaniline

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Compound of Interest

Compound Name: 3-Ethoxy-N,N-diethylaniline

Cat. No.: B042518

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Introduction: Unveiling the Synthetic Potential of 3-Ethoxy-N,N-diethylaniline

3-Ethoxy-N,N-diethylaniline is a versatile aromatic compound of significant interest in the realms of organic synthesis, materials science, and drug development.^[1] Its molecular architecture, featuring a potent electron-donating diethylamino group and an activating ethoxy substituent on the benzene ring, renders it a highly reactive substrate for various chemical transformations.^[1] This heightened nucleophilicity makes it a valuable precursor in the synthesis of a diverse array of molecules, including triarylmethane and xanthene dyes, functional materials for bioimaging, and key intermediates for pharmaceutical compounds.^{[1][2]}

This comprehensive guide provides detailed experimental setups and protocols for two fundamental and widely applicable reactions involving **3-Ethoxy-N,N-diethylaniline**: the Vilsmeier-Haack formylation and azo coupling for the synthesis of disperse dyes. The protocols are designed to be self-validating, with in-depth explanations of the causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of **3-Ethoxy-N,N-diethylaniline** is paramount for its safe and effective handling in a laboratory setting.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₉ NO	PubChem[3]
Molar Mass	193.29 g/mol	PubChem[3]
Appearance	Colorless to yellowish liquid	Wikipedia[4]
Density	0.93 g/mL	Wikipedia[4]
Boiling Point	216 °C (421 °F; 489 K)	Wikipedia[4]
Melting Point	-38 °C (-36 °F; 235 K)	Wikipedia[4]
Solubility in Water	0.13 g/L	Wikipedia[4]

Safety Precautions:

While specific safety data for **3-Ethoxy-N,N-diethylaniline** is not extensively documented, the safety profile of the closely related compound, N,N-diethylaniline, provides essential guidance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

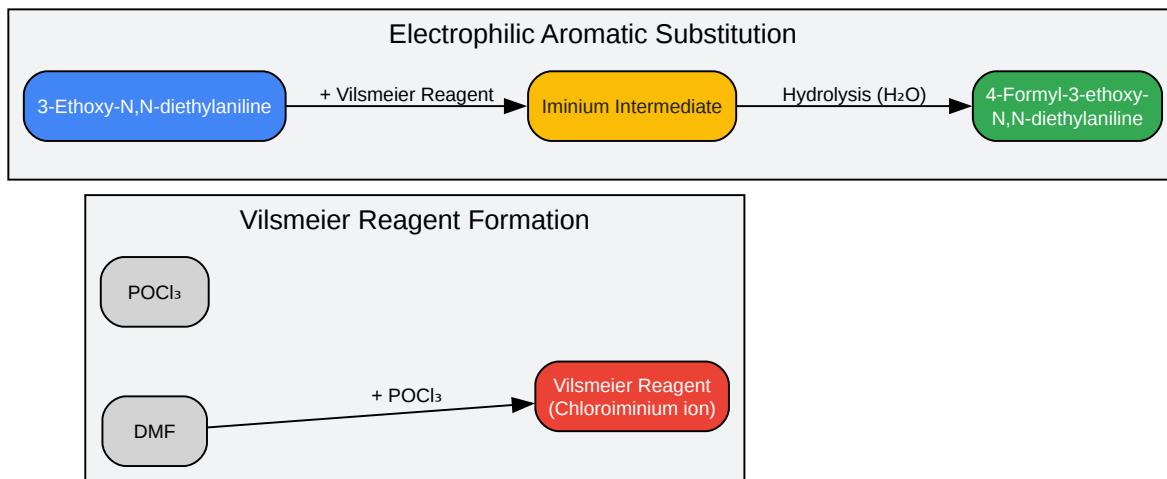
Reaction I: The Vilsmeier-Haack Formylation - A Gateway to Functionalized Aldehydes

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[5][6][7] This transformation utilizes a "Vilsmeier reagent," typically generated *in situ* from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][6] The resulting electrophilic iminium salt readily attacks the activated aromatic ring of **3-Ethoxy-N,N-diethylaniline**.

Mechanistic Rationale

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The strong electron-donating effects of both the diethylamino and ethoxy groups on **3-Ethoxy-N,N-diethylaniline** direct the incoming electrophile (the Vilsmeier reagent)

predominantly to the para-position relative to the powerful diethylamino group. This regioselectivity is a cornerstone of predictable synthetic design.



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Caption: Vilsmeier-Haack formylation workflow.

Detailed Experimental Protocol: Synthesis of 4-Formyl-3-ethoxy-N,N-diethylaniline

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich anilines.[\[5\]](#)[\[6\]](#)[\[8\]](#)

Materials and Reagents:

- **3-Ethoxy-N,N-diethylaniline** (1.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous (10 vol)
- Phosphorus oxychloride ($POCl_3$) (1.5 eq)
- Sodium acetate, saturated aqueous solution

- Dichloromethane (DCM)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle
- Rotary evaporator
- Separatory funnel
- Glassware for column chromatography

Procedure:

- Vilsmeier Reagent Preparation: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to the substrate). Cool the flask to 0 °C in an ice bath.
- Slowly add POCl₃ (1.5 eq) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

- Reaction with Substrate: Dissolve **3-Ethoxy-N,N-diethylaniline** (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice in a beaker with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
- Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure **4-Formyl-3-ethoxy-N,N-diethylaniline**.

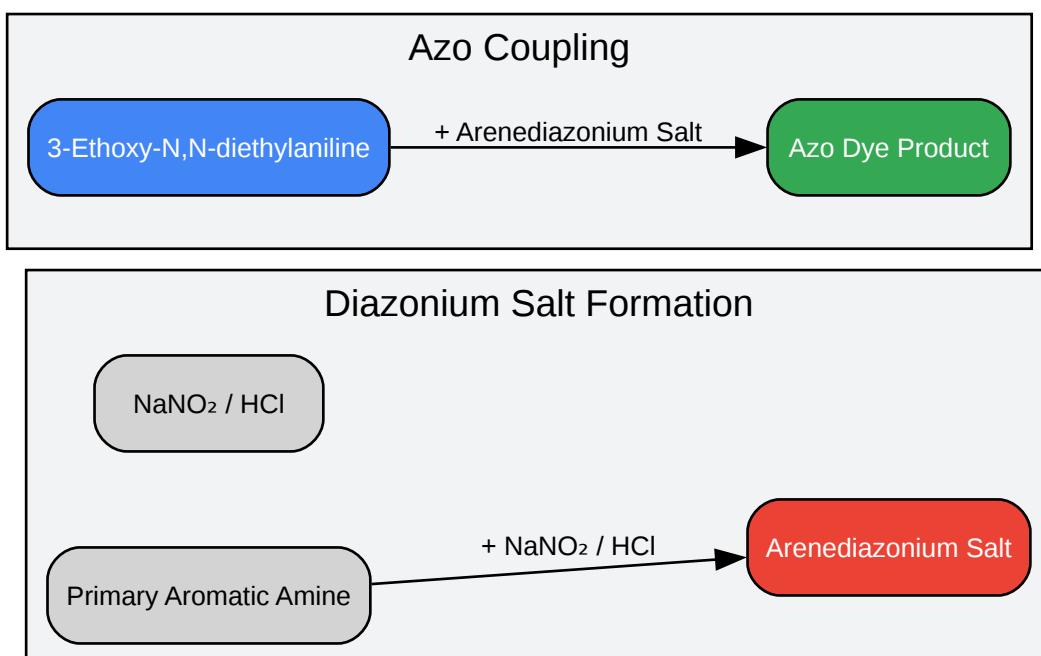
Parameter	Recommended Condition	Rationale
Temperature	0 °C for reagent formation, 60-70 °C for reaction	Controls exothermicity of Vilsmeier reagent formation and provides sufficient energy for the electrophilic substitution.
Solvent	Anhydrous DMF	Acts as both a reagent and a solvent; must be anhydrous to prevent premature hydrolysis of POCl_3 and the Vilsmeier reagent.
Work-up	Quenching with ice and neutralization with sodium acetate	Hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture.

Reaction II: Azo Coupling - The Synthesis of Vibrant Disperse Dyes

Azo dyes are a prominent class of chromophores characterized by the $-\text{N}=\text{N}-$ (azo) linkage connecting two aromatic rings. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution reaction with an activated coupling component.^[9] **3-Ethoxy-N,N-diethylaniline**, with its highly activated aromatic system, serves as an excellent coupling partner.

Mechanistic Rationale

The reaction begins with the formation of a diazonium salt from a primary aromatic amine (e.g., a substituted aniline) and a source of nitrous acid (typically generated *in situ* from sodium nitrite and a strong acid). This highly electrophilic diazonium ion then attacks the electron-rich ring of **3-Ethoxy-N,N-diethylaniline**, again favoring the para-position to the diethylamino group, to form the stable azo linkage.



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Caption: Azo coupling reaction workflow.

Detailed Experimental Protocol: Synthesis of a Monoazo Disperse Dye

This protocol outlines the synthesis of a representative azo dye using 4-nitroaniline as the diazo component. The resulting dye is expected to exhibit a deep color due to the extended conjugation and the presence of the electron-withdrawing nitro group.

Materials and Reagents:

- 4-Nitroaniline (1.0 eq)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂) (1.05 eq)
- **3-Ethoxy-N,N-diethylaniline** (1.0 eq)
- Sodium Hydroxide (NaOH) solution (10%)

- Ethanol
- Distilled water
- Ice

Equipment:

- Beakers
- Magnetic stirrer and stir bar
- Ice bath
- Buchner funnel and filter flask
- Glass stirring rod

Procedure:

- **Diazotization of 4-Nitroaniline:** In a 250 mL beaker, dissolve 4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.
- In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold water.
- Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution. Maintain the temperature between 0-5 °C throughout the addition. Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
- **Coupling Reaction:** In a separate 400 mL beaker, dissolve **3-Ethoxy-N,N-diethylaniline** (1.0 eq) in a dilute aqueous HCl solution. Cool this solution to 0-5 °C in an ice bath.
- Slowly and with vigorous stirring, add the cold diazonium salt solution to the solution of **3-Ethoxy-N,N-diethylaniline**. A brightly colored precipitate should form immediately.
- Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

- Isolation and Purification: Slowly neutralize the reaction mixture by adding a 10% sodium hydroxide solution until the pH is approximately 7.
- Collect the precipitated dye by vacuum filtration using a Buchner funnel.
- Wash the dye cake with cold water to remove any inorganic salts.
- Recrystallization: Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.
- Dry the purified dye in a desiccator.

Parameter	Recommended Condition	Rationale
Temperature	0-5 °C	Diazonium salts are unstable at higher temperatures and can decompose. Low temperatures are crucial for successful diazotization and coupling.
pH	Acidic for diazotization, slightly acidic to neutral for coupling	Diazotization requires a strong acid. The coupling reaction is typically carried out under weakly acidic or neutral conditions to prevent decomposition of the diazonium salt and to ensure the aniline nitrogen is sufficiently nucleophilic.
Stirring	Vigorous and constant	Ensures efficient mixing of reactants, which is critical for the formation of the diazonium salt and for the coupling reaction to proceed to completion.

Conclusion

3-Ethoxy-N,N-diethylaniline is a valuable and reactive building block in organic synthesis.

The protocols detailed in this guide for the Vilsmeier-Haack formylation and azo coupling reactions provide a solid foundation for researchers and drug development professionals to explore its synthetic utility. By understanding the underlying mechanisms and carefully controlling the reaction parameters, a wide range of functionalized molecules and materials can be accessed, paving the way for new discoveries in chemistry and medicine.

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